molecular formula C15H11ClFNO3S2 B2936111 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380040-03-7

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No. B2936111
CAS RN: 2380040-03-7
M. Wt: 371.83
InChI Key: IRMUENLUZQHOJO-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide, also known as CFMTI, is a chemical compound that has been the subject of extensive scientific research. It is a sulfonamide derivative that has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its pharmacological effects by binding to specific targets in the body. It has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and reducing the production of carbonic acid. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also been found to bind to the acetylcholinesterase enzyme, inhibiting the breakdown of acetylcholine and increasing its concentration in the synapse. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also been shown to modulate the activity of various ion channels, including potassium channels and chloride channels.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of carbonic acid, which can be beneficial in the treatment of various diseases, including glaucoma and epilepsy. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also been found to increase the concentration of acetylcholine in the synapse, which can improve cognitive function and memory. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also been shown to modulate the activity of various ion channels, which can have a wide range of effects on cellular function.

Advantages and Limitations for Lab Experiments

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also been extensively studied, and its pharmacological effects are well understood. However, 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide also has some limitations for lab experiments. It can be difficult to work with due to its high potency, and it can be toxic at high concentrations.

Future Directions

There are several future directions for 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide research. One area of interest is the development of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide derivatives with improved pharmacological properties. Another area of interest is the development of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide-based drugs for the treatment of various diseases. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has also shown promise as a tool for studying the activity of various enzymes and receptors in the body. Further research is needed to fully understand the potential of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide in various research applications.
Conclusion:
In conclusion, 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. Its synthesis method is well established, and its pharmacological effects are well understood. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide research, including the development of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide derivatives and the development of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide-based drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide involves the reaction of 3-chloro-4-fluorobenzene-1-sulfonyl chloride with furan-2-ylmethylthiophene in the presence of a base. The reaction proceeds through a substitution reaction, and the product is obtained in good yield and purity. The synthesis method has been optimized to produce large quantities of 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide for various research applications.

Scientific Research Applications

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been extensively studied in medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has been found to inhibit the activity of various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and adenosine receptors. It has also been shown to modulate the activity of various ion channels, including potassium channels and chloride channels.

properties

IUPAC Name

3-chloro-4-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3S2/c16-13-7-12(3-4-14(13)17)23(19,20)18-8-11-6-10(9-22-11)15-2-1-5-21-15/h1-7,9,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMUENLUZQHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

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